molecular formula C11H12O3 B12975139 (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid CAS No. 1807888-00-1

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid

Cat. No.: B12975139
CAS No.: 1807888-00-1
M. Wt: 192.21 g/mol
InChI Key: BFRVALJPWDJRTR-VHSXEESVSA-N
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Description

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound, such as a β-ketoester, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of 2-chloro-β-ketoesters. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate universality .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

1807888-00-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2S,3S)-2-phenyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1

InChI Key

BFRVALJPWDJRTR-VHSXEESVSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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